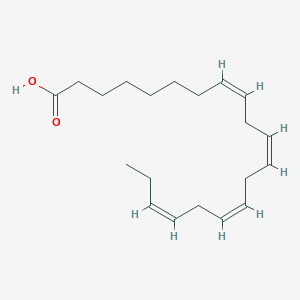

8Z,11Z,14Z,17Z-eicosatetraenoic acid

Descripción

Historical Context of Eicosatetraenoic Acid Discovery and Early Investigations

The history of eicosatetraenoic acids is deeply connected to the discovery of arachidonic acid, its most prominent isomer. The existence of polyunsaturated fatty acids with high iodine numbers was first noted in the late 1800s in studies of fish oils. nih.govresearchgate.net However, it was not until 1909 that Percival Hartley first isolated a 20-carbon fatty acid with four double bonds from mammalian tissues. nih.govresearchgate.net This was a significant achievement, accomplished without the aid of modern chromatographic or spectroscopic methods. researchgate.net

The name "arachidonic acid" was proposed in 1913 due to its structural relationship to the saturated 20-carbon arachidic acid. nih.govresearchgate.net Elucidating the precise structure took several more decades. It wasn't until 1940 that the positions of the four double bonds in arachidonic acid were correctly identified as 5, 8, 11, and 14. nih.govresearchgate.net The final confirmation of the all-cis configuration of these double bonds came with its total synthesis in 1961. nih.govresearchgate.net

The broader family of compounds derived from 20-carbon unsaturated fatty acids, known as eicosanoids, began to be uncovered in the 1930s with the discovery of "prostaglandins" in human seminal plasma. nih.gov The structures and biosynthetic pathways of these potent signaling molecules were elucidated in the 1960s. nih.gov Subsequent decades saw the discovery of other critical eicosanoids derived from arachidonic acid, including thromboxanes in the 1970s and leukotrienes in 1979, further cementing the importance of eicosatetraenoic acids in biology. nih.gov

The Foundational Role of Eicosatetraenoic Acid in Mammalian Cellular Systems

Eicosatetraenoic acids are fundamental components of mammalian cells, where they are typically esterified into the phospholipids (B1166683) of cellular membranes. nih.govresearchgate.net Their presence is crucial for maintaining normal membrane fluidity and organization. nih.govnih.gov Beyond this structural role, these fatty acids are vital precursors for a vast array of biologically active lipid mediators that regulate numerous cellular functions. nih.govnih.gov

When released from the membrane phospholipids, primarily through the action of phospholipase A2, eicosatetraenoic acids serve as substrates for enzymatic transformations that produce eicosanoids. nih.govnih.gov These signaling molecules act as intercellular messengers with powerful autocrine and paracrine effects, influencing processes such as inflammation, immune response, cell proliferation, and migration. wikipedia.orghmdb.ca For instance, arachidonic acid is particularly abundant in the brain and skin and is essential for processes like wound healing. metabolon.commdpi.com The family of eicosatetraenoic acids, including the omega-3 isomer 8Z,11Z,14Z,17Z-eicosatetraenoic acid, are integral to cellular homeostasis; their metabolism produces a diverse suite of signaling molecules that can have both pro-inflammatory and anti-inflammatory effects. wikipedia.orgmetabolon.com

Table 1: Key Cellular Functions of Eicosatetraenoic Acids

| Function | Description | Key Molecules Involved |

|---|---|---|

| Membrane Structure | Integral components of phospholipids, influencing membrane fluidity and organization. | Phospholipids, Cholesterol |

| Cell Signaling | Precursors to eicosanoids, which are potent lipid mediators in cell-to-cell communication. | Prostaglandins (B1171923), Leukotrienes, Thromboxanes, Epoxyeicosatrienoic acids |

| Inflammation | Regulation of inflammatory responses through the production of pro- and anti-inflammatory mediators. | Eicosanoids |

| Cellular Homeostasis | Involved in fundamental processes such as cell proliferation, differentiation, migration, and apoptosis. metabolon.commdpi.com | Arachidonic acid, various metabolites |

Overview of Key Research Paradigms and Directions for Eicosatetraenoic Acid Metabolism

The metabolism of eicosatetraenoic acids is a central focus of lipid research, primarily revolving around three major enzymatic pathways that convert these fatty acids into bioactive eicosanoids. nih.gov

Cyclooxygenase (COX) Pathway : This pathway produces prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation. nih.gov

Lipoxygenase (LOX) Pathway : This pathway generates leukotrienes and hydroxyeicosatetraenoic acids (HETEs). nih.gov Leukotrienes are potent mediators of allergic responses and inflammation, including bronchoconstriction. nih.gov

Cytochrome P450 (CYP) Pathway : This pathway, involving CYP epoxygenase and CYP ω-hydroxylase enzymes, produces epoxyeicosatrienoic acids (EETs) and additional HETEs. nih.gov These metabolites are involved in regulating vascular tone and function. metabolon.comnih.gov

Current research continues to explore the complex and often opposing roles of metabolites derived from different eicosatetraenoic acid isomers. For example, metabolites from omega-6 arachidonic acid are often pro-inflammatory, whereas those from omega-3 fatty acids like EPA and this compound can have anti-inflammatory or inflammation-resolving properties. mdpi.com Research is actively investigating how the balance between these metabolic pathways influences health and disease, with significant implications for cardiovascular disease, cancer, and inflammatory disorders. metabolon.commdpi.com For example, studies on human CYP1A1 have shown it metabolizes arachidonic acid and EPA differently, producing distinct profiles of hydroxylated and epoxidized products, which may affect physiological processes in tissues like the lungs and cardiovascular system. nih.gov Understanding these metabolic intricacies may lead to new therapeutic targets for a variety of diseases. metabolon.com

Table 2: Major Metabolic Pathways of Eicosatetraenoic Acids

| Pathway | Key Enzymes | Primary Products | Major Biological Functions |

|---|---|---|---|

| Cyclooxygenase (COX) | COX-1, COX-2 | Prostaglandins, Thromboxanes | Inflammation, platelet aggregation, pain, fever nih.gov |

| Lipoxygenase (LOX) | 5-LOX, 12-LOX, 15-LOX | Leukotrienes, Hydroxyeicosatetraenoic acids (HETEs) | Allergic response, inflammation, cell migration metabolon.comnih.gov |

| Cytochrome P450 (CYP) | CYP Epoxygenases, CYP ω-Hydroxylases | Epoxyeicosatrienoic acids (EETs), HETEs | Regulation of vascular tone, blood pressure metabolon.comnih.gov |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| 11(Z),14(Z),17(Z)-Eicosatrienoic Acid |

| This compound |

| Arachidic acid |

| Arachidonic acid |

| Cholesterol |

| Eicosapentaenoic acid (EPA) |

| Epoxyeicosatrienoic acids (EETs) |

| Hydroxyeicosatetraenoic acids (HETEs) |

| Leukotrienes |

| Phospholipids |

| Prostaglandins |

| Stearidonic acid |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13H,2,5,8,11,14-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQPCSDADVLFHHO-LTKCOYKYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\CCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00920517 |

Source

|

| Record name | Bishomostearidonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid |

Source

|

| Record name | Cis-8,11,14,17-Eicosatetraenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24880-40-8, 2091-26-1 |

Source

|

| Record name | (all-Z)-8,11,14,17-Eicosatetraenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24880-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bishomostearidonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024880408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bishomostearidonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BISHOMOSTEARIDONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K2DJ01BB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cis-8,11,14,17-Eicosatetraenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Intracellular Metabolism of 8z,11z,14z,17z Eicosatetraenoic Acid

Endogenous Synthesis Pathways from Precursor Fatty Acids

The human body synthesizes 8Z,11Z,14Z,17Z-eicosatetraenoic acid from the essential omega-3 fatty acid, alpha-linolenic acid (ALA; 18:3n-3), which must be obtained from the diet. mdpi.com This conversion is a multi-step process that occurs primarily in the endoplasmic reticulum and involves two key types of enzymatic activities: desaturation and elongation. mdpi.comnih.gov

Fatty acid desaturases (FADS) are critical enzymes that introduce double bonds into the acyl chains of fatty acids. The FADS1 and FADS2 genes encode for the delta-5 desaturase (Δ5D) and delta-6 desaturase (Δ6D) enzymes, respectively, which are crucial for PUFA metabolism. nih.govcapes.gov.br

The synthesis pathway begins when FADS2 (Δ6D) introduces a double bond at the 6th carbon of alpha-linolenic acid (ALA), converting it to stearidonic acid (SDA; 18:4n-3). wikipedia.orgnih.gov Later in the pathway, after an elongation step, the FADS1 (Δ5D) enzyme acts on eicosatetraenoic acid (ETA) to produce eicosapentaenoic acid (EPA). nih.gov Genetic variations (polymorphisms) in the FADS1 and FADS2 genes can significantly influence the efficiency of these desaturation steps, thereby affecting the circulating levels of long-chain PUFAs. nih.govnih.govmdpi.com These two enzymes are shared between the omega-3 and omega-6 synthesis pathways, creating a competitive environment for the available enzymes. mdpi.com

Following the initial desaturation of ALA to stearidonic acid (SDA), the fatty acid chain is lengthened by elongase enzymes. Specifically, Elongation of Very-Long-Chain Fatty Acids protein 5 (ELOVL5) is a key enzyme responsible for the elongation of 18- and 20-carbon PUFAs. nih.govresearchgate.net ELOVL5 catalyzes the addition of a two-carbon unit to SDA (18:4n-3), converting it into this compound (20:4n-3). nih.govmdpi.comaacrjournals.org Studies in human T-cells have shown that increased cellular proliferation is linked to a significant upregulation in the expression of FADS1, FADS2, and ELOVL5, highlighting the importance of this pathway in producing membrane constituents. nih.govresearchgate.net

Table 1: Key Enzymes in the Biosynthesis of this compound This table is interactive. You can sort and filter the data.

| Enzyme | Gene | Function | Step in Pathway |

|---|---|---|---|

| Delta-6 Desaturase (Δ6D) | FADS2 | Introduces a double bond at the 6th carbon of Alpha-Linolenic Acid (ALA). nih.gov | Desaturation |

Mobilization and Release of Free Eicosatetraenoic Acid from Membrane Phospholipids (B1166683)

Once synthesized or incorporated into cells, this compound is typically esterified into the sn-2 position of membrane glycerophospholipids for storage. pnas.orgnih.gov Its release as a free fatty acid, a critical step for its conversion into signaling molecules (eicosanoids), is catalyzed by the phospholipase A2 (PLA2) superfamily of enzymes. pnas.orgnih.gov

The PLA2 superfamily comprises a diverse group of enzymes that specifically hydrolyze the ester bond at the sn-2 position of phospholipids, releasing a free fatty acid and a lysophospholipid. nih.govyoutube.com This family is broadly divided into several types, including secreted (sPLA2), cytosolic (cPLA2), and calcium-independent (iPLA2) forms, each with distinct regulatory mechanisms and substrate preferences. nih.govnih.gov The release of PUFAs like this compound is a prerequisite for the synthesis of eicosanoids, which are potent lipid mediators involved in inflammation and immune responses. pnas.orgaai.org

The Group IVA cytosolic phospholipase A2 (cPLA2α) is considered a key enzyme in initiating the eicosanoid cascade. pnas.orgnih.gov Upon cellular stimulation, cPLA2α translocates to intracellular membranes, such as the nuclear envelope and endoplasmic reticulum, where it preferentially hydrolyzes phospholipids containing arachidonic acid (the omega-6 analog) or other PUFAs. plos.orgnih.gov Research using mouse bone marrow-derived mast cells has demonstrated that cPLA2 is absolutely required for both the immediate and delayed phases of eicosanoid generation by providing the necessary arachidonic acid substrate to downstream enzymes like cyclooxygenases and lipoxygenases. pnas.org This stimulus-dependent release mechanism allows for tight control over the production of potent signaling lipids. pnas.orgnih.gov

Secreted phospholipases A2 (sPLA2s) are a group of low molecular weight, calcium-dependent enzymes that are secreted from the cell. mdpi.comnih.gov They can act on the outer leaflet of the plasma membrane to release fatty acids directly or modify lipoproteins. mdpi.comnih.gov While cPLA2α is often viewed as the primary initiator of eicosanoid synthesis, sPLA2s can significantly contribute to this process. mdpi.com Some sPLA2 isoforms, such as sPLA2-IIA, can hydrolyze bacterial membranes, altering the lipidome of the microbiota and indirectly affecting host inflammatory responses. jci.org In many cellular contexts, sPLA2s can amplify the release of arachidonic acid and other PUFAs, working in concert with cPLA2 to sustain the production of eicosanoids during inflammation. mdpi.com

Table 2: Key Phospholipase A2 (PLA2) Isoforms in Fatty Acid Release This table is interactive. You can sort and filter the data.

| Enzyme Family | Specific Isoform | Location | Key Function |

|---|---|---|---|

| Cytosolic PLA2 (cPLA2) | cPLA2α (Group IVA) | Cytosol, translocates to membranes | Preferentially releases PUFAs from the sn-2 position of membrane phospholipids upon cell stimulation, initiating eicosanoid synthesis. pnas.orgnih.gov |

Phospholipase A2 (PLA2) Superfamily and Isoform-Specific Mechanisms

Calcium-Independent Phospholipase A2 (iPLA2) Involvement

The release of arachidonic acid (AA), a related n-6 fatty acid, from cellular phospholipids in response to agonists in various cell types is primarily facilitated by calcium-independent phospholipases A2 (iPLA2s). nih.gov These enzymes are responsible for hydrolyzing esterified fatty acids from membrane phospholipids. researchgate.net The iPLA2 family includes multiple isoforms, such as iPLA2β and iPLA2γ. nih.gov Studies have shown that iPLA2β plays a significant role in agonist-induced AA release in smooth muscle cells. nih.govresearchgate.net For instance, in A-10 smooth muscle cells, arginine vasopressin-induced AA release is mediated by iPLA2β. researchgate.net Furthermore, iPLA2β has been implicated in endoplasmic reticulum (ER) stress-induced apoptosis in insulin-secreting cells through ceramide generation. nih.gov This process involves the accumulation of iPLA2β in the mitochondria, leading to the activation of the intrinsic apoptotic pathway. nih.gov

| Enzyme | Function | Role in AA Release |

| iPLA2β | Hydrolyzes esterified fatty acids from membrane phospholipids. researchgate.net | Mediates agonist-induced arachidonic acid release. nih.govresearchgate.net |

| iPLA2γ | A member of the mammalian iPLA2 family. nih.gov | Not the primary mediator of arginine vasopressin-induced arachidonic acid release in A-10 smooth muscle cells. researchgate.net |

Alternative Pathways for Free Eicosatetraenoic Acid Formation: Acyl-CoA Thioesterases

While phospholipase A2 activity is a major pathway for the formation of free arachidonic acid, another route involves the hydrolysis of arachidonyl-CoA by acyl-CoA thioesterases (ACOTs). researchgate.net ACOTs are a group of enzymes that catalyze the hydrolysis of acyl-CoAs into a free fatty acid and coenzyme A (CoASH). researchgate.netnih.gov This action allows them to regulate the intracellular concentrations of acyl-CoAs, free fatty acids, and CoASH. nih.gov These enzymes are found in various cellular compartments, including the cytosol, mitochondria, and peroxisomes. researchgate.net

ACOTs are involved in lipid metabolism and are regulated by factors such as peroxisome proliferator-activated receptors (PPARs). nih.gov There are different types of ACOTs, and they exhibit specificity for substrates of varying chain lengths. mdpi.com For instance, Acyl-coenzyme A thioesterase 8 (ACOT8) shows specificity for short- to long-chain acyl-CoAs. mdpi.com The function of these enzymes includes regulating and terminating fatty acid oxidation in mitochondria and peroxisomes. nih.govnih.gov By controlling the availability of acyl-CoA substrates, ACOTs play a role in managing fatty acid metabolism. nih.gov

Cyclooxygenase (COX) Pathway for Eicosanoid Biosynthesis

The cyclooxygenase (COX) pathway is a critical route for the metabolism of polyunsaturated fatty acids like this compound, leading to the production of a class of bioactive lipids known as eicosanoids. poliklinika-harni.hr This pathway is initiated by the COX enzymes, also known as prostaglandin (B15479496) G/H synthases, which catalyze the first two steps in the biosynthesis of prostaglandins (B1171923) (PGs) and thromboxanes (TXs). poliklinika-harni.hrnih.gov

COX-1 and COX-2 Isoforms in Prostanoid Synthesis

There are two primary isoforms of the COX enzyme: COX-1 and COX-2. nih.govnih.gov COX-1 is constitutively expressed in many tissues and is responsible for producing prostanoids that are involved in homeostatic physiological functions. nih.govresearchgate.net In contrast, COX-2 is an inducible enzyme, with its expression being stimulated by pro-inflammatory signals, growth factors, and cytokines. researchgate.netnih.gov

Both COX-1 and COX-2 catalyze the conversion of arachidonic acid (AA), a closely related omega-6 fatty acid, into the unstable intermediate prostaglandin G2 (PGG2). nih.govnih.gov This reaction involves the insertion of two oxygen molecules into the fatty acid backbone. nih.gov PGG2 is then reduced to another unstable intermediate, prostaglandin H2 (PGH2), by the peroxidase activity of the COX enzymes. nih.govnih.gov While both isoforms catalyze the same fundamental reactions, they are not functionally interchangeable. nih.gov Human COX-1 and COX-2 are homodimers and share about 60% sequence identity, resulting in nearly superimposable three-dimensional structures. nih.gov

Prostaglandin Generation (e.g., PGE2, PGF2α, PGD2, PGI2)

Following the formation of PGH2 by COX enzymes, it is further metabolized by various downstream synthases to generate a variety of prostaglandins. researchgate.netwikipedia.org These terminal synthases are often cell-type specific, leading to the production of one or two dominant prostanoids in a given cell. nih.gov

The primary prostaglandins include:

Prostaglandin E2 (PGE2): Formed from PGH2 by the action of prostaglandin E synthases, with microsomal prostaglandin E synthase-1 being a key enzyme in this conversion. wikipedia.org

Prostaglandin D2 (PGD2): Synthesized from PGH2 by hematopoietic and lipocalin prostaglandin D synthases (hPGDS and lPGDS). wikipedia.org

Prostaglandin F2α (PGF2α): Can be formed from PGH2 by prostaglandin-F synthase. wikipedia.org

Prostacyclin (PGI2): Generated from PGH2 by prostacyclin synthase (PGIS). wikipedia.org

These prostaglandins are involved in a wide array of physiological processes, including inflammation and the regulation of smooth muscle contraction. wikipedia.org

Thromboxane (B8750289) Production (e.g., TXA2)

In addition to prostaglandins, the COX pathway also leads to the production of thromboxanes. poliklinika-harni.hr Thromboxane A2 (TXA2) is synthesized from the common precursor PGH2 by the enzyme thromboxane-A synthase. wikipedia.org This reaction also produces 12-hydroxyheptadecatrienoic acid (12-HHT) in roughly equal amounts. wikipedia.org

TXA2 is primarily produced by activated platelets and plays a crucial role in hemostasis. wikipedia.orgnih.gov It is a potent stimulator of platelet activation and aggregation. wikipedia.org TXA2 is also a known vasoconstrictor, which is particularly important during tissue injury and inflammation. wikipedia.orgnih.gov However, TXA2 is highly unstable in aqueous solutions and has a very short half-life, being rapidly hydrated to the inactive form, thromboxane B2. wikipedia.org This short lifespan means that TXA2 acts primarily as a local mediator in the tissues where it is produced. wikipedia.org

| Enzyme | Substrate | Product(s) | Function of Product(s) |

| COX-1 | This compound | Prostaglandins, Thromboxanes | Homeostatic functions. nih.govresearchgate.net |

| COX-2 | This compound | Prostaglandins | Inflammatory responses. researchgate.netnih.gov |

| Prostaglandin E Synthase | PGH2 | PGE2 | Various physiological processes, including inflammation. wikipedia.org |

| Prostaglandin D Synthase | PGH2 | PGD2 | Allergic diseases such as asthma. wikipedia.org |

| Prostacyclin Synthase | PGH2 | PGI2 | Vasodilation, inhibition of platelet aggregation. gpnotebook.com |

| Thromboxane-A Synthase | PGH2 | TXA2 | Platelet activation, vasoconstriction. wikipedia.orgnih.gov |

Lipoxygenase (LOX) Pathway for Bioactive Lipid Formation

The lipoxygenase (LOX) pathway represents another major route for the metabolism of polyunsaturated fatty acids, including this compound, leading to the formation of a diverse range of bioactive lipid mediators. poliklinika-harni.hrnih.gov LOXs are a family of non-heme iron-containing enzymes that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids. nih.gov This process results in the formation of hydroperoxy derivatives, which can then be further metabolized to generate potent signaling molecules like leukotrienes and lipoxins. nih.govmdpi.com

In humans and mice, six different LOX isoforms have been identified. nih.gov The initial step in this pathway often requires the liberation of the fatty acid substrate from membrane phospholipids, a reaction catalyzed by phospholipase A2. nih.gov Once freed, the fatty acid can be acted upon by different LOX isoforms, such as 5-LOX, 12-LOX, and 15-LOX, which are named based on the carbon atom where they introduce the oxygen molecule. mdpi.comglpbio.com For instance, human platelets primarily metabolize 8,11,14,17-eicosatetraenoic acid into 12-hydroxy-8,10,14,17-eicosatetraenoic acid via the lipoxygenase pathway. nih.gov The products of the LOX pathway are involved in a variety of physiological and pathophysiological processes, including inflammation. mdpi.com

Hydroxyeicosatetraenoic Acid (HETE) Synthesis

The lipoxygenase (LOX) pathway is a major route for the metabolism of polyunsaturated fatty acids, leading to the formation of hydroxyeicosatetraenoic acids (HETEs). In the context of this compound, several LOX enzymes can introduce oxygen at different positions.

12-HETE: Human platelets have been shown to metabolize this compound. The primary metabolite identified is 12-hydroxy-8,10,14,17-eicosatetraenoic acid, which is produced by the action of the platelet-type 12-lipoxygenase (12-LOX). nih.govhmdb.ca This enzyme is highly expressed in platelets and megakaryocytes. escholarship.org The initial product of 12-LOX is a hydroperoxyeicosatetraenoic acid (HPETE), which is subsequently reduced by cellular peroxidases to the more stable HETE. escholarship.org

Other HETEs: Besides the main 12-hydroxy product, studies have noted that small quantities of other hydroxy acids are also formed from this compound in human platelets through a pathway that is not inhibited by indomethacin, suggesting it is independent of cyclooxygenase enzymes. nih.gov While the metabolism of the related omega-6 fatty acid, arachidonic acid, by 5-LOX and 15-LOX to form 5-HETE and 15-HETE is well-documented, the specific formation of these HETEs directly from this compound is less clearly defined in the literature.

Key Lipoxygenase Enzymes and their Products from this compound

| Enzyme | Primary Product | Cellular Source (Example) |

|---|---|---|

| 12-Lipoxygenase (12-LOX) | 12-hydroxy-8,10,14,17-eicosatetraenoic acid | Human Platelets |

Leukotriene Biosynthesis via 5-LOX and FLAP

The biosynthesis of leukotrienes is a critical inflammatory pathway initiated by the enzyme 5-lipoxygenase (5-LOX) with the assistance of the 5-lipoxygenase-activating protein (FLAP). nih.govmdpi.com This process begins with the conversion of a suitable fatty acid substrate into a hydroperoxy intermediate, which is then transformed into the unstable epoxide, Leukotriene A (LTA). msu.ru

For arachidonic acid (5Z,8Z,11Z,14Z-eicosatetraenoic acid), 5-LOX acts on the double bond at the fifth carbon (C5) to produce 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor to the 4-series leukotrienes (LTA₄, LTB₄, LTC₄, etc.). nih.govmsu.ru Similarly, eicosapentaenoic acid (EPA; 5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid) also contains a C5 double bond and is the precursor for the 5-series leukotrienes (LTA₅, LTB₅, etc.). nih.gov

However, the specific chemical structure of This compound lacks a double bond at the C5 position. The first double bond from the carboxyl end is at C8. The action of 5-LOX is highly specific for the 1,4-pentadiene (B1346968) structure starting at C5. Consequently, this compound is not a direct substrate for 5-LOX to initiate the canonical leukotriene biosynthesis pathway. Therefore, it cannot be directly converted into leukotrienes of either the 4- or 5-series. It can, however, act as an intermediate that can be desaturated to form EPA, which is a substrate for leukotriene synthesis. wikipedia.org

Lipoxin Generation and Pro-Resolving Mechanisms

The resolution of inflammation is an active biochemical process orchestrated by a superfamily of lipid mediators known as specialized pro-resolving mediators (SPMs). youtube.com While lipoxins are a class of SPMs typically generated from the omega-6 fatty acid arachidonic acid, the omega-3 fatty acids EPA and docosahexaenoic acid (DHA) are precursors to distinct families of SPMs, including resolvins, protectins, and maresins. youtube.comnih.gov

Given that this compound is an omega-3 fatty acid and a metabolic intermediate between stearidonic acid and EPA, it is positioned within the broader pathway of SPM biosynthesis. wikipedia.org Its metabolism can contribute to the pool of pro-resolving mediators. Research on marine microalgae, which are rich sources of omega-3 fatty acids, has identified novel SPMs derived from eicosatetraenoic acids. For example, the diatom Cylindrotheca closterium produces Resolvin E3 (an EPA derivative) and a novel compound, 14,17,18-trihydroxy-eicosatetraenoic acid , which demonstrates pro-resolving and anti-inflammatory activities. acs.org This suggests that this compound can be metabolized into unique molecules that actively participate in resolving inflammation.

Cytochrome P450 (CYP) Pathway for Oxidative Metabolism

The cytochrome P450 (CYP) superfamily of enzymes represents another major pathway for the oxidative metabolism of this compound. These enzymes, primarily located in the endoplasmic reticulum, catalyze both epoxidation and hydroxylation reactions.

Epoxyeicosatrienoic Acid (EET) Formation

CYP epoxygenases, particularly members of the CYP2C and CYP2J families, are known to metabolize polyunsaturated fatty acids by adding an oxygen atom across one of the double bonds, forming an epoxide. nih.gov While arachidonic acid is converted to four regioisomers of epoxyeicosatrienoic acids (EETs), the closely related omega-3 fatty acid EPA is efficiently metabolized by these same enzymes. The preferred site of epoxidation on EPA is the terminal double bond, yielding 17,18-epoxyeicosatetraenoic acid (17,18-EpETE). nih.govnih.gov

By analogy, this compound is also a substrate for CYP epoxygenases. The action of these enzymes on its four double bonds would lead to the formation of various regioisomers of epoxyeicosatrienoic acids (EpETrEs) . The epoxide formed at the terminal C17-C18 double bond is a likely product, similar to the metabolism of EPA. These omega-3 derived epoxides are known to have distinct biological activities, including effects on platelet aggregation and cardiomyocyte function. nih.govumich.edu

Hydroxyeicosatetraenoic Acid (HETE) Production

In addition to epoxidation, CYP enzymes, specifically those from the CYP4A and CYP4F families, catalyze the hydroxylation of fatty acids. nih.govresearchgate.net A prominent reaction is ω-hydroxylation, which adds a hydroxyl group to the terminal (ω) carbon of the fatty acid. In the case of arachidonic acid, this reaction produces 20-hydroxyeicosatetraenoic acid (20-HETE), a potent vasoconstrictor. nih.gov

CYP4 enzymes also metabolize omega-3 fatty acids. Therefore, this compound can undergo ω-hydroxylation to produce 20-hydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid . CYP enzymes can also produce other HETE isomers by acting on sub-terminal carbons (ω-1, ω-2, etc.) or mid-chain positions. nih.govfrontiersin.org

Dihydroxyeicosatrienoic Acid (DiHETrE) Synthesis

The epoxide metabolites generated by the CYP pathway can be further metabolized. The enzyme soluble epoxide hydrolase (sEH) is responsible for converting epoxides into their corresponding vicinal diols through the addition of water. wikipedia.org For instance, the epoxyeicosatrienoic acids (EETs) derived from arachidonic acid are hydrolyzed by sEH to form dihydroxyeicosatrienoic acids (DHETs). wikipedia.org

This metabolic process also applies to the epoxides derived from omega-3 fatty acids. The epoxyeicosatrienoic acids (EpETrEs) formed from this compound are substrates for sEH. This enzymatic hydrolysis converts them into dihydroxyeicosatrienoic acids (DiHETrEs) . This conversion is generally considered a deactivation step, as the resulting diols are often less biologically active than their parent epoxides and are more water-soluble, facilitating their excretion. wikipedia.org

CYP450-Mediated Metabolic Pathways for this compound

| CYP Branch | Key Enzyme(s) | Primary Product Class | Secondary Metabolite Class | Secondary Enzyme |

|---|---|---|---|---|

| Epoxygenase | CYP2C, CYP2J families | Epoxyeicosatrienoic Acids (EpETrEs) | Dihydroxyeicosatrienoic Acids (DiHETrEs) | soluble Epoxide Hydrolase (sEH) |

| Hydroxylase | CYP4A, CYP4F families | Hydroxyeicosatetraenoic Acids (e.g., 20-HETE) | N/A | N/A |

Interconversion and Reacylation of Eicosatetraenoic Acid in Lipid Pools

Once synthesized or taken up by the cell, this compound, an omega-3 polyunsaturated fatty acid (PUFA), is not static. It is dynamically incorporated into, and released from, various cellular lipid pools, and can be further metabolized into other biologically active fatty acids. This continuous cycle of interconversion and reacylation is crucial for maintaining membrane homeostasis, and for regulating the availability of precursors for signaling molecule synthesis.

The primary fate of free this compound within the cell is its esterification into complex lipids, principally phospholipids and triglycerides. This process, known as acylation, prevents the accumulation of free fatty acids, which can be toxic to cells, and allows for their storage and compartmentalization. The incorporation into phospholipids is of particular importance as it directly influences the biophysical properties of cellular membranes, such as fluidity and the formation of lipid rafts.

The reacylation of this compound into phospholipids is a key part of the Lands cycle, a continuous deacylation-reacylation pathway. In this cycle, a fatty acid at the sn-2 position of a phospholipid is hydrolyzed by a phospholipase A2 (PLA2), generating a lysophospholipid. This lysophospholipid is then reacylated by a specific acyl-CoA synthetase and an acyltransferase, which can insert a new fatty acid, such as this compound. This allows for the remodeling of membrane phospholipid composition.

Research on closely related eicosanoid precursor fatty acids in human umbilical vein endothelial cells has demonstrated a high affinity for their incorporation into phospholipids. The relative degree of incorporation was highest in phosphatidylcholine (PC), followed by phosphatidylethanolamine (B1630911) (PE), and to a lesser extent, phosphatidylinositol (PI) and phosphatidylserine (B164497) (PS). It is highly probable that this compound follows a similar pattern of preferential incorporation.

Studies on murine macrophages have highlighted the differential roles of various lipid pools. While both phospholipids and triglycerides serve as reservoirs for PUFAs, the membrane phospholipid pool appears to be the primary source of arachidonic acid for the rapid synthesis of eicosanoids upon cell stimulation. nih.gov The triglyceride pool, on the other hand, seems to function as a longer-term storage depot, which can be utilized to replenish the phospholipid pools. nih.gov This suggests a hierarchical organization of lipid pools for this compound as well.

In addition to its incorporation into complex lipids, this compound can undergo further metabolic conversion. As an intermediate in the omega-3 fatty acid synthesis pathway, it can be desaturated by the delta-5-desaturase enzyme to form eicosapentaenoic acid (EPA, 20:5n-3), another critically important omega-3 fatty acid. wikipedia.org This conversion expands the repertoire of bioactive molecules that can be generated from dietary precursors.

The table below summarizes the key lipid pools and metabolic conversions involving this compound, based on established pathways for polyunsaturated fatty acids.

Table 1: Major Lipid Pools and Interconversions of this compound

| Lipid Pool/Metabolite | Primary Function | Key Enzymes Involved |

| Phosphatidylcholine (PC) | Major structural component of cell membranes; dynamic reservoir for reacylation. | Acyl-CoA synthetases, Acyltransferases |

| Phosphatidylethanolamine (PE) | Important for membrane fusion and fission; significant reservoir in inner membrane leaflet. | Acyl-CoA synthetases, Acyltransferases |

| Phosphatidylinositol (PI) | Precursor for signaling molecules (phosphoinositides); selective incorporation of PUFAs. | Acyl-CoA synthetases, Acyltransferases |

| Triglycerides (TG) | Long-term energy storage; secondary reservoir for fatty acids. | Acyl-CoA:diacylglycerol acyltransferase (DGAT) |

| Eicosapentaenoic Acid (EPA) | Product of desaturation; precursor for series-3 prostanoids and series-5 leukotrienes. | Delta-5-desaturase |

The dynamic interplay between the interconversion and reacylation of this compound ensures that cells can rapidly adapt their membrane composition and signaling potential in response to changing physiological conditions. The specific balance between its storage in different lipid pools and its conversion to other bioactive molecules is a tightly regulated process that underscores its importance in cellular lipid metabolism.

Eicosanoid Mediated Signaling Mechanisms and Molecular Crosstalk

Receptor-Ligand Interactions and Signal Transduction

The biological effects of eicosanoids are primarily mediated through their interaction with specific receptors, which belong to two main superfamilies: G protein-coupled receptors (GPCRs) located on the cell membrane and nuclear receptors within the cell. hmdb.cawikipedia.org Upon ligand binding, these receptors undergo conformational changes that trigger downstream intracellular signaling pathways, translating the extracellular or intracellular signal into a specific cellular function.

The majority of eicosanoid receptors are GPCRs, which constitute the largest family of integral membrane proteins. nih.govwikipedia.orgmdpi.commdpi.com These receptors are characterized by seven transmembrane domains and are responsible for transducing extracellular signals into intracellular responses. mdpi.comnih.gov Eicosanoids derived from fatty acids such as 8Z,11Z,14Z,17Z-eicosatetraenoic acid bind to these receptors, initiating signaling cascades that regulate a wide array of biological activities, including inflammation, immune responses, blood pressure regulation, and platelet activation. mdpi.comnih.govcaymanchem.com

The activation of a GPCR by an eicosanoid ligand leads to the recruitment and activation of intracellular heterotrimeric G proteins (composed of α, β, and γ subunits). mdpi.com Depending on the specific Gα subunit involved (e.g., Gαs, Gαi, Gαq/11), different downstream effector enzymes are modulated, leading to changes in the concentration of second messengers like cyclic AMP (cAMP), inositol triphosphate (IP3), and diacylglycerol (DAG), which in turn activate protein kinases and modulate cellular calcium levels. mdpi.comcaymanchem.comsigmaaldrich.com

Prostanoids, which include prostaglandins (B1171923) (PGs) and thromboxanes (TXs), are a major class of eicosanoids synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. nih.govmdpi.com They exert their diverse biological effects by binding to a family of eight specific GPCRs, designated as prostanoid receptors. nih.govnih.gov These are classified into five main types based on their sensitivity to the five primary prostanoids: DP (for PGD2), EP (for PGE2), FP (for PGF2α), IP (for PGI2, also known as prostacyclin), and TP (for TXA2). nih.govsigmaaldrich.commdpi.comguidetopharmacology.org The EP receptor class is further subdivided into four subtypes: EP1, EP2, EP3, and EP4. sigmaaldrich.comguidetopharmacology.org

Each prostanoid receptor subtype is coupled to a specific G protein, leading to distinct downstream signaling events. sigmaaldrich.com

DP1, EP2, EP4, and IP receptors typically couple to Gs proteins, activating adenylyl cyclase and increasing intracellular cAMP levels. caymanchem.comsigmaaldrich.com

EP1, FP, and TP receptors primarily couple to Gq/11 proteins, which activates phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG, resulting in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). caymanchem.comsigmaaldrich.commdpi.com

EP3 receptors are unique in their ability to couple to Gi proteins, which inhibit adenylyl cyclase, or to Gq/11 proteins. sigmaaldrich.commdpi.com The existence of multiple splice variants for the EP3 receptor contributes to this signaling diversity. nih.govsigmaaldrich.com

| Receptor | Primary Ligand | G Protein Coupling | Primary Signaling Pathway |

|---|---|---|---|

| DP1 | PGD2 | Gs | ↑ Adenylyl Cyclase, ↑ cAMP |

| DP2 (CRTH2) | PGD2 | Gi | ↓ Adenylyl Cyclase, ↑ Ca2+ |

| EP1 | PGE2 | Gq/11 | ↑ Phospholipase C, ↑ Ca2+ |

| EP2 | PGE2 | Gs | ↑ Adenylyl Cyclase, ↑ cAMP |

| EP3 | PGE2 | Gi, Gq/11 | ↓ Adenylyl Cyclase or ↑ Phospholipase C |

| EP4 | PGE2 | Gs | ↑ Adenylyl Cyclase, ↑ cAMP |

| FP | PGF2α | Gq/11 | ↑ Phospholipase C, ↑ Ca2+ |

| IP | PGI2 | Gs | ↑ Adenylyl Cyclase, ↑ cAMP |

| TP | TXA2 | Gq/11, G12/13 | ↑ Phospholipase C, ↑ Ca2+, ↑ RhoA |

Leukotrienes (LTs) are potent inflammatory mediators derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism. mdpi.comnih.govharvard.edu They are divided into two main classes: leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs), which include LTC4, LTD4, and LTE4. mdpi.comnih.gov These eicosanoids exert their biological effects by binding to distinct subfamilies of GPCRs. mdpi.comnih.gov

BLT Receptors: There are two receptors for LTB4, designated BLT1 and BLT2. mdpi.com BLT1 is a high-affinity receptor for LTB4 and its activation is strongly associated with pro-inflammatory responses, such as chemotaxis of leukocytes. wikipedia.orgmdpi.com BLT2 is a lower-affinity receptor that can also be activated by other eicosanoids. wikipedia.orgmdpi.com

CysLT Receptors: The CysLTs mediate their effects through at least two well-characterized GPCRs, the type 1 CysLT receptor (CysLT1) and the type 2 CysLT receptor (CysLT2). mdpi.comnih.govnih.gov CysLT1 has a high affinity for LTD4, while CysLT2 binds LTC4 and LTD4 with roughly equal affinity. wikipedia.orgnih.gov Activation of CysLT receptors, particularly CysLT1, is linked to features of allergic inflammation, such as bronchoconstriction, increased vascular permeability, and eosinophil recruitment. mdpi.com Downstream signaling from CysLT receptors can involve the activation of phospholipase C (PLC) and the Ras-Raf-MEK-ERK pathway. researchgate.net

| Receptor | Primary Ligand(s) | Key Functions |

|---|---|---|

| BLT1 | LTB4 | Chemotaxis, inflammation, immune responses |

| BLT2 | LTB4, other eicosanoids | Pro-inflammatory responses |

| CysLT1 | LTD4 > LTC4 > LTE4 | Bronchoconstriction, vascular permeability, inflammation |

| CysLT2 | LTC4 ≈ LTD4 >> LTE4 | Inflammation, vascular responses |

Lipoxins (LXs) are trihydroxytetraene-containing eicosanoids generated from arachidonic acid that serve as endogenous "stop signals" for inflammation. deakin.edu.aunih.govnih.gov They are key mediators in the resolution phase of inflammation. nih.govnih.gov Lipoxin A4 (LXA4) and aspirin-triggered 15-epi-LXA4 are the primary ligands that mediate their anti-inflammatory and pro-resolving actions by binding to a specific GPCR known as the lipoxin receptor, or ALXR. nih.govnih.gov This receptor was initially identified as formyl peptide receptor-like 1 (FPRL1). nih.gov

Activation of ALXR by LXA4 initiates signaling pathways that actively inhibit neutrophil recruitment, stimulate macrophage clearance of apoptotic cells (efferocytosis), and promote the resolution of inflammation. nih.govnih.gov The signaling through ALXR is distinct from that of pro-inflammatory eicosanoid receptors and represents a key mechanism in the body's natural anti-inflammatory circuitry. nih.gov

Transient Receptor Potential Vanilloid (TRPV) channels are a family of non-selective cation channels that function as polymodal cellular sensors, responding to a variety of physical and chemical stimuli. nih.govmdpi.com TRPV4, a member of this family, is permeable to Ca2+ and is involved in numerous physiological processes. nih.gov Notably, TRPV4 can be activated by endogenous lipid mediators, including arachidonic acid and its cytochrome P450-derived metabolites, the epoxyeicosatrienoic acids (EETs). nih.gov

The activation of TRPV4 by these eicosanoids is not a simple ligand-gating mechanism but is tightly regulated by other signaling events, such as protein phosphorylation. nih.gov For instance, the activation of TRPV4 by arachidonic acid requires phosphorylation of the channel by protein kinase A (PKA). nih.gov This modulation of TRPV4 activity by eicosanoids provides a mechanism for integrating lipid signaling pathways with cellular responses to thermal and mechanical stimuli. nih.govmdpi.com

In addition to cell surface GPCRs, some eicosanoids and their fatty acid precursors can act as ligands for nuclear receptors, a class of ligand-activated transcription factors. hmdb.caembopress.org Peroxisome proliferator-activated receptors (PPARs) are a key subfamily of nuclear receptors that play crucial roles in regulating lipid metabolism and inflammation. embopress.orgnih.gov There are three PPAR subtypes: PPARα, PPARβ/δ, and PPARγ. nih.gov

PPARγ is highly expressed in adipose tissue and macrophages and is a critical regulator of adipogenesis, glucose homeostasis, and inflammatory responses. embopress.org It can be activated by various fatty acid metabolites. embopress.orgresearchgate.netnih.gov Upon binding a ligand, PPARγ undergoes a conformational change, forms a heterodimer with the retinoid X receptor (RXR), and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. nih.gov The activation of PPARγ by fatty acid metabolites represents a direct link between lipid signaling and the regulation of gene expression, influencing long-term cellular functions related to metabolism and inflammation. embopress.orgnih.gov

G Protein-Coupled Receptor (GPCR) Activation by Eicosanoids

Intracellular Signaling Cascades Affected by Eicosatetraenoic Acid Metabolites

Metabolites of this compound (ETA) are bioactive lipid mediators that can influence a variety of intracellular signaling pathways, thereby affecting cellular functions. While direct research on ETA metabolites is still emerging, the well-studied effects of metabolites from the structurally similar arachidonic acid (AA), an omega-6 fatty acid, provide significant insights into their potential mechanisms of action. Human platelets, for instance, primarily metabolize ETA into 12-hydroxy-8,10,14,17-eicosatetraenoic acid. hmdb.ca

Regulation of Kinase Pathways (e.g., MAPK/ERK, PI3K/Akt)

Metabolites of eicosatetraenoic acids are known to modulate key kinase signaling cascades that are central to cell proliferation, survival, and inflammation. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway are two such critical cascades.

Studies on 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE), a metabolite of the related arachidonic acid, have demonstrated its capacity to activate several signaling pathways, including ERK1/2 and PI3K. nih.gov This suggests that the hydroxylated metabolites of ETA could have similar regulatory roles. Research has shown that 12-HETE can activate PI3K, which then acts as an upstream signaling molecule leading to the activation of PAK1, a kinase that can, in turn, activate both the JNK and ERK pathways. nih.gov

Furthermore, other hydroxyeicosatetraenoic acids (HETEs) have also been shown to activate the PI3K-Akt-mTOR-S6K1 signaling pathway, which is crucial for cell survival, proliferation, and angiogenesis. aacrjournals.org For instance, 12(S)-HETE has been observed to activate Akt, a key component of the PI3K pathway, promoting cell survival. nih.govaacrjournals.org Given that ETA is also metabolized into HETE-like compounds, it is plausible that its metabolites could exert similar effects on these kinase cascades. The table below summarizes the observed effects of a related HETE on these pathways.

| Kinase Pathway | Effect of 12(S)-HETE | Cellular Outcome |

| MAPK/ERK | Activation | Cell Spreading |

| PI3K/Akt | Activation | Cell Migration, Anti-apoptosis |

This data is based on studies of 12(S)-HETE, a metabolite of arachidonic acid, and is presented as a potential model for the action of ETA metabolites.

Modulation of Calcium Signaling Dynamics

Intracellular calcium (Ca2+) is a ubiquitous second messenger that governs a multitude of cellular processes. While direct studies on the effects of this compound metabolites on calcium signaling are limited, research on other omega-3 polyunsaturated fatty acids (PUFAs) offers valuable insights. For example, eicosapentaenoic acid (EPA), another important omega-3 PUFA, has been shown to inhibit intracellular calcium mobilization. This effect is considered a potential mechanism for its physiological actions. Given the structural similarities and shared metabolic pathways between EPA and ETA, it is hypothesized that ETA and its metabolites may also modulate calcium signaling dynamics.

Protein Kinase C (PKC) Isoform Regulation

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are involved in a wide array of signal transduction pathways, controlling cellular processes such as proliferation, differentiation, and apoptosis. The activity of different PKC isoforms can be modulated by lipid mediators.

Research on the arachidonic acid metabolite 12(S)-HETE has revealed its involvement in signaling pathways that include PKC. nih.gov Specifically, 12(S)-HETE-stimulated cell migration was found to be dependent on PKC activity. nih.gov This indicates that HETE metabolites can act as upstream regulators of PKC-mediated events. As ETA is also converted to hydroxylated derivatives, it is plausible that these metabolites could similarly influence the activity of specific PKC isoforms, thereby contributing to the regulation of cellular behavior. Studies on the related omega-3 fatty acids, EPA and docosahexaenoic acid (DHA), have also shown that they can inhibit PKC enzyme activity that has been stimulated by phorbol esters. nih.gov

Eicosatetraenoic Acid as a Lipid Second Messenger and its Impact on Enzyme Activity

Free fatty acids and their metabolites can act as signaling molecules, often referred to as lipid second messengers. This compound, like arachidonic acid, is typically esterified in membrane phospholipids (B1166683) and its release is a regulated process. lipidmaps.org Once liberated, it can act as a transient second messenger itself or be enzymatically converted into a variety of bioactive eicosanoids that further propagate cellular signals. lipidmaps.orgwikipedia.org These eicosanoids are well-known intercellular messengers with autocrine and paracrine functions. hmdb.ca

ETA has also been shown to directly impact the activity of key enzymes involved in inflammatory processes. For instance, ETA found in green-lipped mussel appears to inhibit the oxygenation of arachidonic acid by both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. wikipedia.org This demonstrates a direct regulatory effect on enzyme activity, which can have significant downstream consequences on the production of pro-inflammatory eicosanoids from arachidonic acid. The table below lists the enzymes known to be affected by ETA.

| Enzyme | Effect of ETA | Pathway Affected |

| Cyclooxygenase (COX) | Inhibition | Prostaglandin (B15479496) and Thromboxane (B8750289) Synthesis |

| Lipoxygenase (LOX) | Inhibition | Leukotriene and HETE Synthesis |

Physiological and Pathophysiological Roles of Eicosatetraenoic Acid Metabolites

Modulation of Inflammatory and Immune Responses

The metabolites of DGLA are potent modulators of the complex processes governing inflammation and the immune system.

Metabolites of DGLA play a significant role in dampening inflammatory responses. Through the cyclooxygenase (COX) pathway, DGLA is converted to 1-series prostaglandins (B1171923), notably prostaglandin (B15479496) E₁ (PGE₁). nih.gov Alternatively, the 15-lipoxygenase (LOX) pathway metabolizes DGLA into 15-(S)-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE). nih.gov Both PGE₁ and 15-HETrE have demonstrated inflammation-suppressing activities. nih.govmdpi.com These DGLA derivatives can antagonize the synthesis of pro-inflammatory mediators derived from arachidonic acid (AA). mdpi.com For instance, 15-HETrE is known to suppress pathways that generate inflammatory eicosanoids from AA. mdpi.com This positions DGLA as a key regulator in the balance of pro- and anti-inflammatory signals. nih.gov

Furthermore, a cytochrome P450-derived metabolite of the related eicosapentaenoic acid (EPA), 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid (5,6-DiHETE), has been identified as a potent anti-inflammatory agent. researchgate.net Studies have shown that 5,6-DiHETE can alleviate allergic conjunctivitis and dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice by modulating inflammatory responses.

Table 1: Key DGLA Metabolites and their Role in Inflammation

| Metabolite | Metabolic Pathway | Key Anti-inflammatory Actions |

|---|---|---|

| Prostaglandin E₁ (PGE₁) | Cyclooxygenase (COX) | Suppresses inflammation. nih.govmdpi.com |

| 15-(S)-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE) | 15-Lipoxygenase (LOX) | Suppresses inflammation nih.govmdpi.com; Inhibits pathways producing inflammatory eicosanoids from arachidonic acid. mdpi.com |

| 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid (5,6-DiHETE) | Cytochrome P450 (from EPA) | Alleviates allergic conjunctivitis and colitis in animal models. researchgate.net |

DGLA and its metabolites exert significant control over the function and movement of immune cells. In vitro studies have shown that DGLA can attenuate chemokine-driven monocytic migration. nih.gov Similarly, both PGE₁ and 15-HETrE were found to reduce chemokine-driven migration of monocytes. cardiff.ac.uk

The influence of DGLA extends to macrophage behavior. The addition of DGLA to human monocyte-derived macrophages resulted in reduced chemokine production. nih.gov Macrophages are known to exist in different functional states, often simplified as pro-inflammatory (M1) and anti-inflammatory/pro-resolving (M2) phenotypes. frontiersin.org While some long-chain saturated fatty acids promote a pro-inflammatory M1 macrophage phenotype, unsaturated fatty acids often have opposing effects. researchgate.nethapres.com When macrophages are activated with lipopolysaccharide (LPS) in the presence of DGLA, they produce PGE₁ and PGD₁, which can compete with the pro-inflammatory series 2 lipids derived from AA. nih.gov Furthermore, treatment with gamma-linolenic acid (GLA), the precursor to DGLA, attenuated the inflammatory state in RAW 264.7 macrophages after LPS stimulation. hapres.com

Table 2: Effects of DGLA and its Metabolites on Immune Cells

| Compound | Cell Type | Observed Effect | Research Finding |

|---|---|---|---|

| DGLA | Human Monocytes | Attenuated chemokine-driven migration. | nih.gov |

| DGLA | Human Monocyte-Derived Macrophages | Reduced chemokine production. | nih.gov |

| PGE₁ | Human Monocytes | Attenuated chemokine-driven migration. | cardiff.ac.uk |

| 15-HETrE | Human Monocytes | Attenuated chemokine-driven migration. | cardiff.ac.uk |

| DGLA | LPS-activated Macrophages | Production of PGE₁ and PGD₁, which compete with pro-inflammatory lipids. | nih.gov |

The innate immune system relies on pattern recognition receptors, such as Toll-like receptors (TLRs), to detect threats. While a direct binding interaction between DGLA metabolites and TLR4 has not been extensively documented, there is evidence of indirect modulation of TLR-mediated responses. For instance, a palmitate-enriched environment can amplify TLR-mediated responses in dendritic cells. researchgate.net Conversely, oleic acid may inhibit TLR4 signaling pathways. hapres.com DGLA has been shown to attenuate pro-inflammatory gene expression in macrophages, a process often initiated by TLR signaling. nih.gov The metabolite 5,6-DiHETE has been found to inhibit the activity of transient receptor potential vanilloid (TRPV) channels, which can contribute to inflammation. This suggests that while direct cross-talk with TLR4 may not be the primary mechanism, DGLA metabolites can influence the downstream signaling cascades initiated by such receptors.

Cardiovascular System Regulation and Associated Mechanisms

Metabolites of 8Z,11Z,14Z,17Z-eicosatetraenoic acid also play a crucial role in the regulation of the cardiovascular system.

One of the key cardiovascular effects of DGLA metabolites is the promotion of vasodilation. nih.gov Specifically, prostaglandin E₁ (PGE₁), derived from DGLA via the COX pathway, is known to enhance vasodilation and contribute to lowering blood pressure. mdpi.com Studies on the dihomo metabolites of adrenic acid, which are structurally related, have shown they can cause vasorelaxation in coronary vessels by activating K+ channels in the smooth muscle of the vessels. researchgate.net Furthermore, the EPA-derived metabolite 5,6-DiHETE has been shown to inhibit histamine-induced vascular hyperpermeability, suggesting a protective role in vascular inflammation. researchgate.net

Research has linked DGLA levels to cardiovascular health outcomes. Low serum levels of DGLA and a low DGLA/AA ratio have been found to predict a poor long-term prognosis in patients with acute cardiovascular disease, particularly those with acute decompensated heart failure. nih.gov Similarly, low levels of DGLA in serum phospholipids (B1166683) were associated with an increased risk of death in elderly patients who had recently experienced a myocardial infarction. nih.gov In mouse models, dietary supplementation with DGLA was shown to significantly reduce the development of atherosclerosis, an effect potentially mediated by PGE₁. nih.gov

Platelet Activity and Coagulation Processes

The omega-3 fatty acid this compound, also known as eicosatetraenoic acid (ETA), is a substrate for enzymes that produce signaling molecules with roles in platelet function and coagulation. Human platelets primarily metabolize this fatty acid into 12-hydroxy-8,10,14,17-eicosatetraenoic acid. nih.gov The platelet cyclooxygenase enzyme acts on ETA to form 12-hydroxy-8,10,14-heptadecatrienoic acid. nih.gov

Metabolites derived from the closely related omega-3 fatty acid, eicosapentaenoic acid (EPA), have been shown to inhibit platelet aggregation induced by arachidonic acid (AA). umich.edu These metabolites include various epoxyeicosatetraenoic acids (EEQs). umich.edu Specifically, 8,9-EEQ, 11,12-EEQ, 14,15-EEQ, and 17,18-EEQ have all demonstrated this inhibitory effect. umich.edu While the direct effects of ETA-derived metabolites on coagulation are a subject of ongoing research, studies on other omega-3 fatty acids like EPA and docosahexaenoic acid (DHA) have shown they can reduce platelet aggregation in response to stimuli like collagen and ADP. nih.govmdpi.com In human platelet membranes, ω-3 arachidonic acid has been found to inhibit arachidonoyl-CoA synthetase, an enzyme involved in the activation of arachidonic acid for subsequent metabolism. chemicalbook.com

Neurobiological Involvement

Signaling in the Central Nervous System

Metabolites of polyunsaturated fatty acids, including those derived from the omega-3 and omega-6 families, play crucial roles in central nervous system (CNS) signaling. These fatty acids are incorporated into the membranes of neuronal cells, influencing their fluidity and function, which in turn affects neurotransmitter release. mdpi.com Docosahexaenoic acid (DHA), a key omega-3 fatty acid, is particularly abundant in the brain and is essential for optimal neuronal functioning. nih.gov It is involved in various aspects of neural activity, including neurotransmission and enzyme regulation. nih.gov

Eicosanoids, which are signaling molecules derived from fatty acids like ETA, are known to have significant effects on neural functions such as synaptic plasticity and sleep induction. nih.gov For instance, prostaglandin E2 (PGE2), derived from arachidonic acid, is involved in long-term potentiation and spatial learning. nih.gov While direct research on ETA-specific metabolites in CNS signaling is less extensive, the established roles of other omega-3 fatty acid derivatives suggest their importance. DHA, for example, can be retroconverted to EPA, which serves as a precursor for various signaling molecules. mdpi.com The balance between omega-3 and omega-6 derived metabolites is critical, as they often have opposing effects.

Peripheral Somatosensory System and Nociception Mechanisms

The peripheral somatosensory system is responsible for processing sensory information, including pain (nociception). Metabolites of polyunsaturated fatty acids are key players in modulating the excitability of this system. nih.gov Nociceptors, the sensory receptors for pain, can be activated by a variety of chemical substances, including arachidonic acid. nih.gov

Prostaglandins, a class of eicosanoids, are well-known mediators of inflammation and pain. nih.govresearchgate.net They act on afferent nociceptors to enhance pain signals. nih.gov While much of the research has focused on arachidonic acid-derived prostaglandins, the metabolites of omega-3 fatty acids like ETA are also implicated in these processes. Some research indicates that metabolites of eicosapentaenoic acid (EPA) can have anti-inflammatory effects, which may counteract the pro-inflammatory actions of arachidonic acid derivatives. For example, a dihydroxy derivative of EPA has been shown to inhibit transient receptor potential vanilloid (TRPV) channels, which are involved in inflammation and pain signaling.

Nociceptive stimuli lead to the activation of transient receptor potential (TRP) channels on nerve endings, initiating the pain signal. nih.govphysio-pedia.com The modulation of these channels by fatty acid metabolites is an important area of research in understanding and potentially managing pain.

Role in Brain Development and Function

Omega-3 fatty acids are indispensable for brain development and function. nih.gov Docosahexaenoic acid (DHA) is a primary structural component of the brain and retina, and its accumulation is crucial during the last trimester of pregnancy and the first few years of life. mdpi.comnih.govmdpi.com Deficiencies in brain DHA have been linked to deficits in neuronal growth and synaptic function. nih.gov

This compound is part of the omega-3 family, and while DHA has been the primary focus of research, ETA and its metabolites also contribute to the pool of omega-3 fatty acids available for brain development. These fatty acids are vital for cell membrane synthesis and serve as precursors for eicosanoids that regulate numerous cellular functions. lshtm.ac.uk They influence neuronal growth, differentiation, and signal transduction. mdpi.com

Research has shown a correlation between omega-3 fatty acid levels and cognitive outcomes. nih.gov Some studies suggest that EPA, a close relative of ETA, may have a positive impact on working memory, long-term memory, and problem-solving abilities in young people. horizons-mag.ch The intricate interplay of various fatty acids and their metabolites is essential for shaping neurodevelopmental outcomes. researchgate.net

Cellular Growth, Differentiation, and Homeostasis

Regulation of Adipogenesis and Lipid Accumulation

Adipogenesis, the process of forming fat cells (adipocytes), and the subsequent accumulation of lipids are tightly regulated by a complex network of signaling molecules. Metabolites of this compound and other polyunsaturated fatty acids play a significant role in this regulation.

Studies using 3T3-L1 adipocytes have shown that eicosapentaenoic acid (EPA) can suppress the formation and size of lipid droplets. nih.gov This effect may be due to the downregulation of genes that are key to lipid droplet function. nih.gov Specifically, EPA has been found to reduce intracellular triacylglycerol (TAG) accumulation and the expression of adipocyte-specific marker genes when introduced during the differentiation stage of these cells. nih.gov This anti-adipogenic effect of EPA appears to be stronger than its potential pro-adipogenic effects mediated through PPARγ. nih.gov

Influence on Cell Proliferation and Apoptosis

Dihomo-γ-linolenic acid (DGLA) and its metabolites exert a significant influence on the critical cellular processes of proliferation and apoptosis. The anti-proliferative properties of DGLA are largely attributed to its metabolic products, notably prostaglandin E1 (PGE1) and 15-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE). researchgate.netresearchgate.net PGE1, synthesized via the cyclooxygenase (COX) pathway, has been shown to inhibit the growth and induce differentiation in cancer cells. researchgate.netnih.govnih.gov It is believed to exert these effects by competing with the pro-proliferative PGE2, a metabolite of arachidonic acid (AA), for the same receptors, such as EP2 and EP4. researchgate.netproquest.com

Furthermore, DGLA can suppress the proliferation of certain cell types, including human T-cells and synovial cells. researchgate.netproquest.com In the case of synovial cells, this suppression is linked to an increase in PGE1 synthesis and intracellular cyclic AMP (cAMP) levels. researchgate.netproquest.com

The induction of apoptosis, or programmed cell death, in tumor cells by DGLA is a multifaceted process. The metabolism of DGLA itself generates free radicals, including superoxide (B77818) anions, hydrogen peroxide (H2O2), and hydroxyl radicals, as well as lipid peroxides. researchgate.netresearchgate.netproquest.com These reactive oxygen species play a crucial role in triggering the apoptotic cascade. Additionally, DGLA and its precursor, gamma-linolenic acid (GLA), have been found to suppress the expression of anti-apoptotic oncogenes like Her-2/neu and Bcl-2, while enhancing the activity of the tumor suppressor protein p53. nih.gov

It's noteworthy that the tumoricidal action of DGLA can be influenced by other cellular pathways. For instance, inhibitors of COX and lipoxygenase (LOX) have been shown to block the cytotoxic effects of DGLA on human cervical carcinoma cells. nih.gov Similarly, antioxidants can inhibit its cytotoxic action on human breast cancer cells. nih.gov This highlights the complexity of DGLA's role and the interplay between its metabolic pathways and the cellular redox environment in determining cell fate.

Maintenance of Cell Membrane Integrity and Dynamics

Polyunsaturated fatty acids (PUFAs) like DGLA are fundamental components of cell membranes, where they are incorporated into phospholipids. researchgate.netnih.gov This incorporation directly influences the physical properties of the membrane, including its fluidity and structure. The presence of PUFAs within the lipid bilayer can alter the lateral diffusion of membrane-anchored proteins, such as receptors, thereby modulating their function and downstream signaling pathways. nih.gov

The balance between different PUFAs, particularly the ratio of arachidonic acid (AA) to DGLA, is emerging as a critical factor in maintaining cellular homeostasis, especially in the context of inflammation. mdpi.com While DGLA is typically present in low proportions in mammals, an increase in its concentration within cell membrane phospholipids can lead to significant changes in cellular responses. researchgate.netnih.govmdpi.com This alteration in membrane composition can influence a variety of cellular processes, including gene expression, by activating specific nuclear receptors and transcription factors. researchgate.netnih.gov

Essential fatty acids like GLA, the precursor to DGLA, are crucial for cell membrane health, influencing not only structure and fluidity but also the function of cellular receptors and signaling. amazonaws.com The dynamic lipid environment created by the incorporation of PUFAs is therefore essential for maintaining the integrity and functionality of cell membranes.

Role in Skeletal Muscle Growth and Function

The metabolites of DGLA also play a role in the function of muscle cells. Specifically, DGLA can be metabolized to compounds that suppress the proliferation of smooth muscle cells. mdpi.comresearchgate.net This action is particularly relevant in the context of vascular health, as the uncontrolled proliferation of vascular smooth muscle cells is a key event in the development of atherosclerotic plaques. mdpi.com

Furthermore, DGLA has been shown to attenuate the migration of smooth muscle cells in response to growth factors like platelet-derived growth factor (PDGF). nih.gov One of the key metabolites of DGLA, prostaglandin E1 (PGE1), is known to have vasodilatory effects and can relax bronchial smooth muscle, which is beneficial for lung function. drugbank.comnih.gov Research has also demonstrated that dietary supplementation with GLA, which is converted to DGLA in the body, can lead to the production of a macrophage-derived soluble factor that downregulates DNA synthesis in smooth muscle cells. ahajournals.org

Influence on Skeletal Metabolism and Bone Remodeling

The influence of polyunsaturated fatty acids on bone health is an area of active investigation. While high levels of the arachidonic acid metabolite PGE2 can have pro-inflammatory effects that stimulate the production of inflammatory cytokines, it is also involved in normal physiological functions of bone. mdpi.com The balance between different fatty acids and their metabolites is crucial.

Fatty acids can influence bone metabolism through various mechanisms, including their interaction with peroxisome proliferator-activated receptor-gamma (PPAR-γ). Activation of PPAR-γ can promote the differentiation of adipocytes (fat cells) while inhibiting the differentiation of osteoblasts (bone-forming cells). mdpi.com Some n-6 PUFAs and their oxidation products can interact with PPAR-γ, potentially leading to a decrease in osteoblast formation. mdpi.com

Furthermore, oxidative stress can lead to excessive apoptosis of osteocytes, the most abundant cell type in bone. mdpi.com The endocannabinoid system, which is influenced by arachidonic acid metabolism, also plays a role in regulating bone homeostasis. nih.gov

Contributions to Specific Disease Pathophysiologies (Mechanistic Investigations)

Cancer Pathogenesis

Dihomo-γ-linolenic acid (DGLA) has demonstrated a unique potential among n-6 polyunsaturated fatty acids to suppress tumor growth and metastasis. researchgate.netnih.govproquest.com Its anti-proliferative effects are mediated through several distinct mechanisms.

One key mechanism involves the production of prostaglandin E1 (PGE1), a metabolite of DGLA with anti-inflammatory and anti-proliferative properties. researchgate.netnih.gov In contrast, the prostanoid PGE2, derived from arachidonic acid (AA), is known to stimulate the growth and invasion of various tumor cells and promote angiogenesis. researchgate.netnih.gov Studies have shown that supplementation with GLA or DGLA selectively increases the synthesis of the anti-proliferative 1-series prostaglandins (like PGE1) rather than the pro-proliferative 2-series prostaglandins. researchgate.netnih.gov PGE1 is also capable of inducing growth inhibition and differentiation in cancer cells. researchgate.netnih.govnih.gov

DGLA can also inhibit tumor cell motility and invasiveness. It achieves this by increasing the expression of E-cadherin, a cell-to-cell adhesion molecule that acts as a suppressor of metastasis. nih.govproquest.com Additionally, DGLA has been found to reduce tumor-endothelium adhesion, a critical step in the formation of distant metastases, partly by improving gap junction communication within the endothelium. nih.gov

The induction of apoptosis in tumor cells is another significant anti-cancer mechanism of DGLA. The metabolic conversion of DGLA generates free radicals and lipid peroxides that can trigger programmed cell death. researchgate.netproquest.com

| Mechanism | Effect on Tumor Cells | Key Mediators/Pathways |

| Inhibition of Proliferation | Decreased cell growth and division | PGE1, competition with PGE2, increased intracellular cAMP |

| Induction of Apoptosis | Programmed cell death | Free radicals (superoxide, H2O2), lipid peroxides, suppression of Bcl-2, enhancement of p53 |

| Inhibition of Motility & Invasion | Reduced cell movement and spread | Increased E-cadherin expression |

| Reduced Tumor-Endothelium Adhesion | Decreased ability of cancer cells to attach to blood vessel walls | Improved gap junction communication |

Angiogenesis Promotion

Metabolites of this compound, an omega-3 polyunsaturated fatty acid (PUFA), are implicated in the process of angiogenesis, the formation of new blood vessels. While omega-3 PUFAs are generally associated with anti-inflammatory properties, their metabolites can have diverse effects on vascularization.

Specifically, epoxyeicosatrienoic acids (EETs), which are metabolites of the related arachidonic acid, are known to promote endothelial cell proliferation, migration, and angiogenesis. nih.gov They are considered to be part of the signaling cascade activated by vascular endothelial growth factor (VEGF), a key driver of angiogenesis. nih.gov For instance, VEGF stimulation has been shown to increase the expression of CYP2C8, an enzyme that produces EETs, leading to increased intracellular EET levels. nih.gov The pro-angiogenic effects of EETs are significant in both physiological processes, such as wound healing, and pathological conditions, including tumor growth.

Role in Tumor Microenvironment Modulation

The tumor microenvironment (TME) is a complex and dynamic system composed of cancer cells, immune cells, fibroblasts, and the extracellular matrix. Metabolites of this compound can influence the TME in various ways.

Omega-3 PUFAs, including this compound, are known to modulate inflammation, a critical component of the TME. mdpi.com Their metabolites can affect the function of immune cells within the tumor, potentially altering the immune response against cancer cells. For example, certain eicosanoids can influence the activity of myeloid-derived suppressor cells (MDSCs) and macrophages, which play crucial roles in tumor-associated immunosuppression. nih.gov

Furthermore, the balance between omega-3 and omega-6 PUFA metabolites is critical. While omega-3 PUFA derivatives often exhibit anti-inflammatory and anti-proliferative effects, metabolites of the omega-6 PUFA arachidonic acid, such as prostaglandin E2 (PGE2), can promote cancer cell proliferation and metastasis. nih.gov

Involvement in Specific Cancer Types

The influence of this compound and its metabolites has been investigated in several types of cancer.